Product packaging for 2-CYANOETHYLMETHYLDICHLOROSILANE(Cat. No.:CAS No. 1071-21-2)

2-CYANOETHYLMETHYLDICHLOROSILANE

Cat. No.: B094047
CAS No.: 1071-21-2
M. Wt: 168.09 g/mol
InChI Key: PXKPPXIGPAIWDZ-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Significance in Modern Chemistry

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. encyclopedia.pub Initially, the field was met with skepticism, but it has since blossomed into a major area of research and industrial application. rsc.org The development of the "Direct Process" for producing methylchlorosilanes in the 1940s was a pivotal moment, paving the way for the large-scale production of silicones. rsc.orgencyclopedia.pub

Today, organosilicon compounds are indispensable. Silicones, which are polymers with a repeating siloxane (-Si-O-) backbone, are perhaps the most well-known examples, finding use as lubricants, sealants, and in medical applications. cfsilicones.com Beyond silicones, organosilicon chemistry is driving innovation in areas like green chemistry, where these compounds offer more environmentally friendly synthetic routes. researchgate.net Their thermal stability and resistance to oxidation also make them superior to other organometallic compounds in high-temperature applications. cfsilicones.com

Contextualizing Chlorosilanes within Synthetic Chemistry and Materials Science

Chlorosilanes are a class of reactive, chlorine-containing silicon compounds that are fundamental to the synthesis of a vast array of organosilicon products. libretexts.org They are primarily produced by reacting silicon powder with methyl chloride at high temperatures in the presence of a copper catalyst. pcc.euyoutube.comsilicones.eu This process yields a mixture of chlorosilanes, such as dimethyldichlorosilane, methyltrichlorosilane, and trimethylsilyl (B98337) chloride, which are then separated by distillation. encyclopedia.pubpcc.eu

The reactivity of the silicon-chlorine bond is central to their utility. elkem.com This bond provides a site for hydrolysis, a reaction with water that replaces the chlorine atoms with hydroxyl (-OH) groups. These resulting silanols can then undergo condensation to form the stable siloxane bonds that constitute the backbone of silicone polymers. elkem.com By using different chlorosilane precursors and controlling the reaction conditions, chemists can precisely tailor the length, branching, and functionality of the final polymer, leading to materials with a wide range of properties, from oils and gums to resins. pcc.euelkem.com This versatility makes chlorosilanes essential building blocks in materials science for creating everything from simple coatings to complex, high-performance polymers. pcc.eu

Academic Research Trajectories for 2-Cyanoethylmethyldichlorosilane

While general-purpose chlorosilanes like dimethyldichlorosilane are the workhorses of the silicone industry, more specialized chlorosilanes such as this compound are the subject of focused academic and industrial research. The introduction of a cyanoethyl group (-CH2CH2CN) imparts specific functionalities and properties to the resulting materials.

Research into this compound and related compounds often explores their use in creating specialty polymers with enhanced properties. The polar nitrile group can improve adhesion, alter the dielectric properties of the material, and provide a site for further chemical modification. This makes such polymers potentially useful in applications like high-performance adhesives, coatings for electronic components, and as stationary phases in chromatography.

Scientific investigations would typically involve the synthesis of novel polymers and copolymers incorporating the 2-cyanoethyl functionality. Researchers would then characterize these materials to understand how the cyanoethyl group influences their thermal stability, mechanical properties, and chemical resistance. The goal of such research is to develop new materials with tailored properties for specific, high-value applications that cannot be met by standard silicones.

Properties of this compound

PropertyValue
CAS Number 1185-61-1
Molecular Formula C4H7Cl2NSi
Molecular Weight 184.09 g/mol
Boiling Point 204-205 °C
Density 1.21 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl2NSi B094047 2-CYANOETHYLMETHYLDICHLOROSILANE CAS No. 1071-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[dichloro(methyl)silyl]propanenitrile
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InChI

InChI=1S/C4H7Cl2NSi/c1-8(5,6)4-2-3-7/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPPXIGPAIWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910235
Record name 3-[Dichloro(methyl)silyl]propanenitrile
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Molecular Weight

168.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1071-21-2
Record name Cyanoethylmethyldichlorosilane
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Record name Propanenitrile, 3-(dichloromethylsilyl)-
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Record name Propanenitrile, 3-(dichloromethylsilyl)-
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Record name 3-[Dichloro(methyl)silyl]propanenitrile
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Record name Dichloro(2-cyanoethyl)methylsilane
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Reactivity and Mechanistic Investigations of 2 Cyanoethylmethyldichlorosilane

Reactions Involving the Silicon-Chlorine Moiety

The Si-Cl bond is polarized, with the silicon atom carrying a partial positive charge, rendering it an electrophilic center. This characteristic governs its reactivity towards nucleophiles such as water and alcohols.

The hydrolysis of chlorosilanes is a vigorous and often exothermic reaction. In the case of 2-cyanoethylmethyldichlorosilane, the two chlorine atoms readily react with water or moisture. noaa.gov This process produces highly toxic and corrosive hydrogen chloride (HCl) gas as a byproduct. noaa.govnih.gov

The initial step involves the nucleophilic attack of water on the silicon atom, leading to the substitution of the chlorine atoms and the formation of a silanediol (B1258837) intermediate, 2-cyanoethylmethylsilanediol. This reaction can be represented as:

CH₃(NCCH₂CH₂)SiCl₂ + 2H₂O → CH₃(NCCH₂CH₂)Si(OH)₂ + 2HCl

Silanols, and particularly silanediols, are often unstable and prone to subsequent condensation reactions. scirp.org The newly formed 2-cyanoethylmethylsilanediol can react with itself or other hydrolyzed molecules, eliminating water to form stable silicon-oxygen-silicon (siloxane) bonds. This condensation process can lead to the formation of linear or cyclic polysiloxanes.

Similar to hydrolysis, this compound readily undergoes alcoholysis when treated with alcohols, such as methanol (B129727) or ethanol. This reaction is a classical method for the synthesis of alkoxysilanes. acs.org The process involves the replacement of the two chlorine atoms with alkoxy groups, yielding a 2-cyanoethylmethyldialkoxysilane and hydrogen chloride.

For example, the reaction with methanol proceeds as follows:

CH₃(NCCH₂CH₂)SiCl₂ + 2CH₃OH → CH₃(NCCH₂CH₂)Si(OCH₃)₂ + 2HCl

To drive the reaction to completion, a base is often added to neutralize the HCl byproduct. acs.org The mechanism of alcoholysis for chlorosilanes is generally considered a nucleophilic substitution at the silicon center. Studies on related alkoxysilane alcoholysis suggest the reaction can be catalyzed by both acids and bases and may proceed through a pentacoordinate silicon intermediate. researchgate.net

Table 1: Products of Hydrolysis and Alcoholysis of this compound

Reactant Product Name Product Formula Byproduct
Water (H₂O) 2-Cyanoethylmethylsilanediol CH₃(NCCH₂CH₂)Si(OH)₂ HCl
Methanol (CH₃OH) 2-Cyanoethylmethyldimethoxysilane (B1592251) CH₃(NCCH₂CH₂)Si(OCH₃)₂ HCl

Functionalization Strategies for Organosilanes

Organosilanes are versatile building blocks in materials science and synthetic chemistry. Their functionalization can be achieved through various strategies, targeting different bonds within the molecule.

A modern strategy for forming silicon-nitrogen bonds involves the metal-catalyzed insertion of a nitrene group into a silicon-hydrogen (Si-H) bond. This transformation is a powerful method for the direct amination of hydrosilanes. It is important to note that this reaction is applicable to organohydrosilanes (containing Si-H bonds) and not directly to organochlorosilanes like this compound, which lack this functionality.

The reaction typically employs a copper(I) catalyst and a nitrene source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The process is highly selective for the Si-H bond, even in the presence of other reactive sites like C-H bonds or unsaturated moieties. slideshare.netresearchgate.net The catalytic cycle is thought to proceed via a Si-H homolytic cleavage and subsequent rebound mechanism. slideshare.net This method offers a direct route to silylamines while retaining the hydrogen atom from the original Si-H bond, contributing to the reaction's atom economy. researchgate.net

Dichlorosilanes like this compound are widely used for the surface modification of materials that possess surface hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides. noaa.govacs.org This process, often termed silanization, creates a durable, covalent bond between the silane (B1218182) and the substrate.

The mechanism involves several steps. First, the this compound reacts with trace amounts of water present on the surface or in the solvent, undergoing hydrolysis to form the reactive 2-cyanoethylmethylsilanediol intermediate. This silanediol then undergoes a condensation reaction with the hydroxyl groups on the substrate's surface, forming stable Si-O-Surface covalent linkages. The reaction effectively grafts the organosilane onto the surface.

This functionalization alters the surface properties of the substrate. By anchoring this compound, the surface becomes decorated with cyanoethyl groups, which can change its wettability, chemical reactivity, and adhesion characteristics.

Catalytic Transformations Mediated by Organosilanes

While organosilanes themselves are not typically catalysts, they are crucial substrates or mediators in a variety of important catalytic transformations. Chlorosilanes, in particular, are key starting materials in catalytic cycles that produce other high-value silicon compounds.

One such process is the catalytic disproportionation (or dismutation) of chlorosilanes. In these reactions, a catalyst, often a nitrogen-containing anion exchange resin, facilitates the exchange of hydrogen and chlorine atoms between silane molecules. slideshare.net For example, dichlorosilane (B8785471) can be disproportionated to yield monochlorosilane and trichlorosilane. slideshare.net These reactions are fundamental in the industrial production of high-purity silanes for the electronics industry.

Another significant catalytic transformation is the hydrogenolysis of chlorosilanes to produce hydrosilanes. This involves the reduction of a Si-Cl bond to a Si-H bond using hydrogen gas (H₂) and a transition metal catalyst, such as iridium or ruthenium complexes. researchgate.net These reactions are often challenging due to the strength of the Si-Cl bond but are essential for converting chlorosilane byproducts back into useful hydrosilane reagents. researchgate.net

Furthermore, chlorosilanes are key electrophiles in transition-metal-catalyzed cross-coupling reactions that form new carbon-silicon bonds, providing access to a wide array of complex organosilicon compounds under mild conditions. researchgate.net In these catalytic cycles, the chlorosilane is activated by the metal catalyst (e.g., nickel or palladium) for coupling with an organic electrophile. researchgate.net

Hydrosilylation Mechanisms and Scope

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This process is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgnih.gov The reaction is a significant method for the production of organosilicon compounds. wikipedia.org

The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgnih.gov This mechanism proceeds through the following key steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal center. libretexts.org

Alkene Coordination: The unsaturated substrate coordinates to the metal complex. libretexts.org

Insertion: The alkene inserts into the metal-hydride bond. libretexts.org

Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

An alternative, modified Chalk-Harrod mechanism involves the insertion of the alkene into the metal-silyl bond, followed by reductive elimination of a C-H bond. libretexts.org The reactivity in hydrosilylation is influenced by several factors including the substrate, the nature of the silane, the transition metal catalyst, and the ligands. For instance, terminal alkenes are generally more reactive than internal alkenes. libretexts.org

Cross-Coupling Reactions for C-Si Bond Formation

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of valuable compounds. researchgate.net Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving this transformation. rsc.orgicmpp.ro Various methods have been developed, often utilizing silyl (B83357) halides with organometallic nucleophiles like Grignard or organolithium reagents. researchgate.net

Recent advancements have focused on developing more efficient and environmentally benign protocols. For example, palladium-catalyzed cross-coupling of nitroarenes with hexamethyldisilane (B74624) provides a novel route to arylsilanes by cleaving the C-NO2 and Si-Si bonds. rsc.org Copper-catalyzed cross-coupling reactions have also emerged as a viable method. researchgate.net These reactions often tolerate a range of functional groups, making them versatile synthetic tools. researchgate.netrsc.org

Reaction Type Catalyst/Reagents Bond Formed Key Features
Silylation of Alkynyl BromidesPalladium/XantphosC(sp)-SiHigh chemoselectivity and yields for alkynylsilanes. rsc.org
Denitrative Cross-CouplingPalladiumC(sp²)-SiUtilizes readily available nitroarenes as starting materials. rsc.org
Nucleophilic DisplacementCopperC(sp³)–SiAllows for stereospecific generation of enantioenriched α-silylated compounds. researchgate.net

Asymmetric Catalytic Reductions and Coupling Reactions

Asymmetric catalysis in the context of C-Si bond formation allows for the synthesis of chiral organosilanes with high enantioselectivity. This is particularly important for applications in medicinal chemistry and materials science. Asymmetric hydrosilylation, for instance, can be achieved using chiral ligands on the metal catalyst. wikipedia.org

Copper-catalyzed nucleophilic displacement reactions have been shown to proceed with inversion of configuration, enabling the stereospecific synthesis of highly enantioenriched α-silylated nitriles and esters. researchgate.net Furthermore, palladium-catalyzed silylation of alkynyl bromides using a chiral phosphine (B1218219) ligand of the Xantphos series has demonstrated promising enantioselectivity in the synthesis of alkynylsilanes. rsc.org

Detailed Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies are crucial for understanding and optimizing catalytic reactions. For hydrosilylation, the Chalk-Harrod mechanism and its modifications provide a framework for understanding the catalytic cycle. wikipedia.orgnih.govlibretexts.org Experimental and computational studies help to elucidate the elementary steps, including oxidative addition, migratory insertion, and reductive elimination.

In the context of cross-coupling reactions, mechanistic investigations often focus on the nature of the active catalytic species and the intermediates involved. For example, in some nickel-catalyzed silylations of cyanides, the cleavage of the carbon-cyano bond is proposed to proceed through the deinsertion of silyl isocyanide from an η2-iminoacyl complex. researchgate.net Understanding these pathways is key to developing more efficient and selective catalysts.

Polymerization Reactions Involving this compound

Role as a Monomer in Silicone Polymer Synthesis

This compound can serve as a monomer in the synthesis of silicone polymers, also known as polysiloxanes. The conventional synthesis of silicones often involves the hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, which is a key monomer in the silicone industry. rsc.orgresearchgate.net The presence of the cyanoethyl group in this compound introduces functionality into the resulting polysiloxane chain. This functionality can be used to modify the properties of the polymer or for further chemical transformations. The synthesis of polymethylhydrosiloxane (B1170920) (PMHS), a related polymer, has been achieved through the hydrolysis and condensation of dichloromethylsilane. researchgate.net

The introduction of polar substituents, such as the cyanoethyl group, can influence the properties of the resulting silicone polymer. For example, increasing the polar character of substituents at the silicon atom can reduce the yield of polymer at equilibrium in ring-opening polymerization due to a decrease in the conformational freedom of the siloxane chain. gelest.com

Anionic Polymerization Kinetics of Related Monomers

Anionic ring-opening polymerization (AROP) is a common method for the synthesis of polysiloxanes, particularly from cyclic siloxane monomers like D3 (hexamethylcyclotrisiloxane) and D4 (octamethylcyclotetrasiloxane). gelest.com This type of polymerization is characterized as a "living" polymerization when initiation is quantitative and the rate of propagation is significantly faster than chain-terminating or chain-transfer reactions. mdpi.comsemanticscholar.org

Crosslinking Phenomena in Polymer Systems

There is a lack of specific studies in the available scientific literature detailing the direct use of this compound as a crosslinking agent in polymer systems through radical mechanisms. While dichlorosilanes can act as crosslinking agents in condensation polymerization through reaction with difunctional molecules (e.g., diols), specific data on its application in creating crosslinked networks, particularly within the context of radical-initiated polymer systems, is not documented.

Reactivity with Specific Organic and Inorganic Functional Groups

The reactivity of this compound is dominated by the two highly reactive chlorine atoms attached to the silicon atom. These Si-Cl bonds are susceptible to nucleophilic attack by both inorganic and organic functional groups, leading to substitution reactions where hydrogen chloride is eliminated as a byproduct. The cyanoethyl group is generally less reactive under neutral or mildly acidic conditions but can undergo hydrolysis under strong acid or base catalysis.

The primary reactions involve:

Reactivity with Inorganic Functional Groups (Hydrolysis): In the presence of water, the dichlorosilane moiety readily undergoes hydrolysis. Each silicon-chlorine bond is replaced by a silicon-hydroxyl (silanol) bond. The resulting silanol, 2-cyanoethylmethylsilanediol, is often unstable and can undergo self-condensation to form siloxane oligomers or polymers, characterized by Si-O-Si linkages. This reaction is vigorous and produces hydrochloric acid.

Reactivity with Organic Functional Groups:

Alcohols (Alcoholysis): Reaction with alcohols (e.g., methanol, ethanol) results in the formation of dialkoxysilanes. The two chlorine atoms are substituted by alkoxy groups, yielding compounds like 2-cyanoethylmethyldimethoxysilane or 2-cyanoethylmethyldiethoxysilane, with the concurrent release of hydrogen chloride.

Amines (Aminolysis): Primary or secondary amines react rapidly with the Si-Cl bonds to form silylamines. researchgate.net For example, reaction with two equivalents of a primary amine (R-NH₂) would yield a bis(amino)silane, 2-cyanoethylmethyl-bis(alkylamino)silane, and two equivalents of the amine hydrochloride salt. researchgate.net

The following table summarizes the expected reactivity of this compound with representative functional groups.

ReactantFunctional GroupReaction TypeExpected Product(s)Byproduct
WaterHydroxyl (-OH)Hydrolysis/Condensation2-Cyanoethylmethylsilanediol, PolysiloxanesHCl
MethanolHydroxyl (-OH)Alcoholysis2-CyanoethylmethyldimethoxysilaneHCl
EthylaminePrimary Amine (-NH₂)Aminolysis2-Cyanoethylmethyl-bis(ethylamino)silaneEthylamine hydrochloride

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyanoethylmethyldichlorosilane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 2-cyanoethylmethyldichlorosilane, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is a primary technique for verifying the structure of this compound by identifying the different types of protons and their connectivity. The expected ¹H NMR spectrum would exhibit distinct signals for the methyl and the two methylene (B1212753) groups of the cyanoethyl chain.

The methyl group directly attached to the silicon atom (Si-CH₃) is expected to appear as a singlet in the upfield region of the spectrum. The protons of the ethyl chain (-CH₂CH₂CN) will show more complex splitting patterns due to spin-spin coupling. The methylene group adjacent to the silicon atom (Si-CH₂) would likely appear as a triplet, coupling with the neighboring methylene group. Similarly, the methylene group adjacent to the nitrile group (-CH₂CN) would also be expected to be a triplet. The chemical shifts are influenced by the electronegativity of the neighboring atoms and functional groups. researchgate.netresearchgate.net

Expected ¹H NMR Chemical Shift Ranges for this compound:

GroupExpected Chemical Shift (ppm)Multiplicity
Si-CH0.5 - 1.0Singlet
Si-CH ₂-1.0 - 1.5Triplet
-CH ₂-CN2.3 - 2.8Triplet

These are estimated values based on typical chemical shifts for similar organosilane structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information on the carbon framework of this compound. wiley.comsfu.ca Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. wiley.com

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the methyl carbon, the two methylene carbons of the ethyl group, and the nitrile carbon. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon. wiley.com The carbon attached to the silicon will be in the upfield region, while the nitrile carbon will appear significantly downfield.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

Carbon AtomExpected Chemical Shift (ppm)
Si-C H₃0 - 10
Si-C H₂-15 - 25
-C H₂-CN20 - 30
-C N115 - 125

These are estimated values based on typical chemical shifts for similar organosilane and nitrile compounds. researchgate.net

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Analysis

Silicon-29 NMR (²⁹Si NMR) is a powerful technique for the direct investigation of the silicon environment in organosilane compounds. Although ²⁹Si has a low natural abundance (4.7%) and a lower magnetogyric ratio compared to ¹H, modern NMR techniques allow for its routine detection. google.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom.

For this compound, the presence of two electronegative chlorine atoms, a methyl group, and a cyanoethyl group on the silicon atom will result in a characteristic chemical shift. The ²⁹Si NMR spectrum is expected to show a single resonance, and its position can confirm the successful synthesis and purity of the compound.

Expected ²⁹Si NMR Chemical Shift Range for this compound:

Silicon EnvironmentExpected Chemical Shift (ppm)
Si (CH₃)(CH₂CH₂CN)Cl₂+10 to +30

This is an estimated value based on the effect of chloro and alkyl substituents on ²⁹Si chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Analogs

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for characterizing fluorinated organic and organometallic compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For hypothetical fluorinated analogs of this compound, such as those where the chlorine atoms are replaced by fluorine, ¹⁹F NMR would be the primary tool for characterization.

The ¹⁹F chemical shifts are highly dispersed, covering a range of several hundred ppm, which allows for the unambiguous identification of different fluorine environments. Furthermore, ¹⁹F nuclei couple with other active nuclei, such as ¹H, ¹³C, and ²⁹Si, providing valuable structural information through the analysis of coupling constants. For instance, in a hypothetical (2-cyanoethyl)methyldifluorosilane, the ¹⁹F NMR spectrum would show coupling to the methyl protons and the methylene protons of the cyanoethyl group, as well as to the ²⁹Si nucleus. This would provide definitive evidence for the structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and informative method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for qualitative analysis.

In the FTIR spectrum of this compound, several key absorption bands would be expected, confirming the presence of the nitrile, methyl, methylene, and Si-Cl groups.

Expected FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2260
C-H (in CH₃ and CH₂)Stretching2850 - 3000
Si-CH₃Rocking~1260
Si-ClStretching450 - 600

These are characteristic absorption ranges for the respective functional groups.

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is a clear indicator of the nitrile group. The various C-H stretching and bending vibrations confirm the presence of the alkyl portions of the molecule. The Si-Cl stretching bands are typically found in the far-infrared region and provide direct evidence for the dichlorosilane (B8785471) moiety.

Mass Spectrometry and Surface Characterization

Surface-sensitive mass spectrometry techniques are indispensable for analyzing the outermost layers of materials treated with silanes, providing insights into the formation and composition of self-assembled monolayers or thin films.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the top few monolayers of a solid sample. eag.com The method involves bombarding the surface with a pulsed beam of primary ions (e.g., Bi+, Cs+), which causes the ejection, or sputtering, of secondary ions from the sample surface. eag.comsurfacesciencewestern.com These ejected secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring the precise time it takes for them to reach the detector. carleton.edu This process allows for the parallel detection of all secondary ions over a wide mass range (e.g., 0-10,000 amu) with high mass resolution. surfacesciencewestern.comcarleton.eduutexas.edu

For a surface functionalized with this compound, ToF-SIMS can identify characteristic fragment ions, confirming the presence and chemical integrity of the silane (B1218182) layer. The high sensitivity of ToF-SIMS makes it ideal for detecting surface contaminants and studying the initial stages of film formation. eag.comosti.gov Furthermore, by using a sputter ion beam in conjunction with the analysis beam, ToF-SIMS can perform depth profiling to investigate the chemical structure of the silane layer as a function of depth, from a few nanometers to several microns. surfacesciencewestern.comutexas.edunih.gov This is particularly useful for characterizing the uniformity and thickness of multilayer silane films. nih.gov

The data obtained can be presented as mass spectra, providing a fingerprint of the surface chemistry, or as ion images, which map the lateral distribution of specific chemical species with sub-micron resolution. surfacesciencewestern.comcarleton.edu The ability to perform retrospective analysis, where all data from a measurement is stored and can be re-examined later, is a key advantage of the technique. carleton.eduutexas.edu

Expected Secondary Ion Fragment Formula Significance for this compound
CN⁻CNIndicates the presence of the cyano functional group.
Si⁺, SiCH₃⁺Si, SiCH₃Confirms the presence of the silicon and the methyl-silicon bond.
SiCl⁺, SiCl₂⁺SiCl, SiCl₂Evidence of the dichlorosilane headgroup, likely present in unreacted or partially hydrolyzed molecules.
C₃H₄N⁺CH₂CH₂CNRepresents a fragment of the cyanoethyl group.
C₄H₇NSi⁺CH₃(CH₂CH₂CN)SiA larger fragment indicating the linkage of the methyl and cyanoethyl groups to the silicon atom.

X-ray Spectroscopic and Diffraction Techniques

X-ray based methods are powerful tools for probing the elemental composition, chemical bonding environment, and, in the case of crystalline materials, the precise three-dimensional atomic arrangement.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative, surface-sensitive technique that provides information on the elemental composition, empirical formula, and chemical state of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.compsu.edu The technique works by irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons (photoelectrons). psu.edu The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated. psu.edu This binding energy is unique to each element and is also sensitive to the local chemical environment, an effect known as the "chemical shift". thermofisher.comiupac.org

When analyzing a surface treated with this compound, XPS can quantitatively determine the presence of silicon, carbon, nitrogen, chlorine, and oxygen (from surface hydrolysis and reaction with a substrate). High-resolution spectra of the individual elemental peaks (e.g., Si 2p, C 1s, N 1s, Cl 2p) can be used to deduce the chemical bonding states. For instance, the Si 2p spectrum can distinguish between Si-C, Si-Cl, and Si-O-Si bonds, providing insight into the hydrolysis and condensation reactions of the silane on the surface. nih.gov The C 1s spectrum can differentiate between the carbon in the ethyl chain and the carbon of the nitrile group (C≡N), while the N 1s peak confirms the presence of the cyano functionality. researchgate.netnih.gov XPS is thus invaluable for verifying the covalent attachment of the silane and assessing the structure of the resulting film. pnnl.govpsu.edu

Element Core Level Expected Binding Energy (eV) Range Information Provided for this compound
SiliconSi 2p100 - 104Distinguishes between Si-C (~100-101 eV), Si-Cl (~101-102 eV), and Si-O bonds (~102-104 eV) formed upon hydrolysis/condensation. nih.govresearchgate.net
CarbonC 1s284 - 288Differentiates between aliphatic C-C/C-H bonds (~285 eV), C-Si bonds (~284 eV), and the nitrile C≡N bond (~286-287 eV). researchgate.net
NitrogenN 1s398 - 402Confirms the presence of the cyano group (C≡N), typically appearing around 399-400 eV. nih.gov
ChlorineCl 2p198 - 202Detects chlorine from the unreacted Si-Cl groups. The intensity decreases as the silane hydrolyzes and bonds to a surface.
OxygenO 1s530 - 534Indicates the presence of Si-O-Si cross-links or Si-O-Substrate bonds, confirming surface reaction and hydrolysis.

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this map, the exact positions of individual atoms, their chemical bonds, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. wikipedia.org This crystal is then mounted in a diffractometer and exposed to an X-ray beam. nih.gov The resulting diffraction pattern provides information about the crystal's unit cell dimensions and symmetry (space group). wikipedia.org Subsequent data processing and structure solution would yield a detailed molecular model.

This analysis would unambiguously confirm the molecular connectivity and provide precise geometric parameters. This information is fundamental for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions.

Structural Parameter Atoms Involved Significance for this compound
Bond LengthSi-ClDetermines the geometry of the reactive silane headgroup.
Bond LengthSi-C (methyl)Provides the length of the silicon-to-methyl carbon bond.
Bond LengthSi-C (ethyl)Defines the connection point of the functional side chain.
Bond LengthC≡NConfirms the triple bond character of the cyano group.
Bond AngleCl-Si-ClKey parameter defining the tetrahedral geometry around the silicon atom.
Bond AngleC-Si-CDescribes the angle between the methyl and cyanoethyl substituents.
Torsion AnglesSi-C-C-NDefines the conformation of the cyanoethyl side chain.

Chromatographic Methods for Analysis and Reaction Monitoring

Chromatography is essential for separating components of a mixture, allowing for the purification of compounds and the analysis of reaction progress and product purity.

Gas Chromatography with Vacuum Ultraviolet (GC-VUV) detection is a powerful and universal technique for the analysis of volatile and semi-volatile compounds, including organosilanes. nih.govlabcompare.com The GC component separates the analytes in a mixture based on their boiling points and interactions with a stationary phase. The VUV detector then measures the absorbance of the eluted compounds in the vacuum ultraviolet wavelength range (typically 120–240 nm). nih.govnih.gov

Nearly all chemical compounds absorb in this high-energy region of the electromagnetic spectrum, making VUV a nearly universal detector. nih.govwikipedia.org The absorption spectra are the result of electronic transitions in virtually all chemical bonds (e.g., σ→σ* and π→π*) and are highly characteristic of a molecule's specific structure, providing a unique spectral "fingerprint". labcompare.comwikipedia.org This allows for unambiguous compound identification and the clear differentiation of closely related structures, such as isomers, which can be challenging for other detectors like mass spectrometry. nih.govencyclopedia.pub

For this compound, GC-VUV is an ideal tool for several analytical tasks:

Purity Assessment: It can separate the target compound from starting materials, solvents, and synthesis by-products, with the VUV spectrum confirming the identity of each peak.

Reaction Monitoring: The synthesis process can be monitored by taking aliquots from the reaction mixture and analyzing them by GC-VUV to track the consumption of reactants and the formation of products. nih.gov

Quantitative Analysis: The detector response follows the Beer-Lambert Law, allowing for accurate quantification of the individual components in a sample. nih.gov

The ability of VUV software to deconvolve co-eluting peaks further enhances its analytical power, potentially reducing GC run times through chromatographic compression. labcompare.comnih.govvuvanalytics.com

Feature Description Relevance to this compound Analysis
Principle Separation by GC followed by full-scan absorbance measurement in the 120-240 nm range. nih.govProvides both chromatographic retention time and a unique spectral identifier for the silane.
Universality Nearly all chemical species absorb in the VUV region, except for common carrier gases (He, H₂, Ar). wikipedia.orgencyclopedia.pubAllows for the detection of the target compound as well as any potential impurities or by-products in a single run.
Specificity Absorbance spectra are unique "fingerprints" based on electronic transitions. labcompare.comEnables confident identification of this compound and differentiation from structural isomers or related silanes.
Deconvolution Software algorithms can mathematically separate the spectra of co-eluting compounds. nih.govImproves accuracy in complex mixtures where chromatographic separation is incomplete, useful for monitoring reactions.
Quantitation Absorbance is directly proportional to concentration (Beer-Lambert Law). nih.govEnables accurate determination of purity and the concentration of reactants/products during reaction monitoring.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the composition of a compound by determining the mass fractions of its constituent elements.

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. In the context of this compound and its derivatives, AAS is particularly valuable for accurately measuring the silicon content.

Research Findings:

Flame AAS, utilizing a nitrous oxide/acetylene flame, is a common and effective method for silicon determination due to its high sensitivity and ease of use. aurorabiomed.com The process involves the atomization of the sample, where it is converted into free atoms in the ground state. libretexts.org These atoms then absorb light of a specific wavelength from a source lamp, and the amount of absorption is directly proportional to the concentration of the element in the sample. libretexts.org

For accurate silicon analysis, several factors are crucial, including the optimization of flame and chemical conditions. aurorabiomed.com The use of a graphite (B72142) furnace in AAS can enhance sensitivity, although challenges such as the formation of refractory silicon carbide can arise. core.ac.uk To mitigate these effects, modifications like coating the graphite tube with tungsten carbide and using matrix modifiers can significantly improve reproducibility and sensitivity. core.ac.uk The precision of AAS measurements is typically high, with a relative standard deviation of 0.3–1% for flame atomization. libretexts.org

Below is a table summarizing typical parameters for AAS analysis of silicon:

ParameterValue/ConditionSource
TechniqueFlame Atomic Absorption Spectrometry aurorabiomed.com
FlameNitrous oxide/acetylene aurorabiomed.com
Wavelength for Zinc213.9 nm libretexts.org
Wavelength for Copper324.8 nm libretexts.org
Atomization MethodFlame or Electrothermal libretexts.org
Precision (Flame)0.3-1% RSD libretexts.org
Precision (Electrothermal)1-5% RSD libretexts.org

Electron Microscopy for Morphological and Structural Analysis

Electron microscopy techniques are indispensable for visualizing the micro- and nanoscale features of materials, providing insights into their morphology, structure, and composition.

Field Emission Scanning Electron Microscopy (FESEM) offers exceptionally high-resolution imaging of a sample's surface. It utilizes a field emission gun that produces a smaller and more coherent electron beam than conventional SEM, resulting in superior spatial resolution. youtube.comnih.gov

Research Findings:

FESEM is instrumental in characterizing the surface topography of materials derived from or modified with this compound. researchgate.net It can reveal fine details of surface features, such as the morphology of polymer films or the dispersion of nanoparticles. youtube.comresearchgate.net The technique's high surface sensitivity is particularly advantageous for examining the effects of surface functionalization with organosilanes. youtube.com FESEM can achieve resolutions down to 1 to 5 nanometers, making it ideal for studying nanostructures. youtube.com Furthermore, FESEM can be combined with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis of the sample surface. nih.gov

Transmission Electron Microscopy (TEM) provides detailed internal structural information of a sample by passing a high-energy electron beam through an ultrathin specimen. wikipedia.orgjeolusa.com

Research Findings:

TEM is a powerful tool for analyzing the internal structure of materials incorporating this compound derivatives, such as nanoparticles or composites. It can reveal details about particle size, shape, and the arrangement of internal features like mesoporous structures. nih.govnrel.gov TEM is capable of imaging at significantly higher resolutions than light microscopes, even down to the atomic level. wikipedia.org This technique is crucial for understanding how the incorporation of organosilanes influences the morphology and internal structure of materials. nih.gov When coupled with techniques like Electron Energy-Loss Spectroscopy (EELS), TEM can also provide information on the elemental composition and chemical bonding within the sample. nrel.gov

Scanning Electron Microscopy (SEM) is a versatile technique that scans a focused electron beam across a sample's surface to produce images that reveal information about its topography and composition. wikipedia.org

Research Findings:

SEM is widely used to examine the surface morphology of materials related to this compound. youtube.com It provides valuable information on features like surface texture, particle size, and dispersion. researchgate.netyoutube.com The interaction of the electron beam with the sample generates various signals, including secondary electrons for topographical imaging and backscattered electrons for compositional contrast. wikipedia.orgnanoscience.comazolifesciences.com SEM offers a large depth of field, providing a three-dimensional appearance to the images. While its resolution is generally lower than FESEM, it is a robust and widely accessible technique for routine morphological analysis. nanoscience.com

A comparison of the electron microscopy techniques is provided below:

FeatureFESEMTEMSEM
Primary Information High-resolution surface morphologyInternal structure, atomic resolutionSurface topography and composition
Resolution 1-5 nm<1 nm (atomic resolution possible)>1 nm
Electron Source Field emission gunThermionic or field emission gunThermionic or field emission gun
Sample Type Bulk, solidUltrathin sections (<100 nm)Bulk, solid
Key Advantage Superior surface detailHighest resolution, internal structureLarge depth of field, versatility

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are critical for evaluating the thermal stability and decomposition behavior of this compound and its polymeric derivatives.

Research Findings:

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary thermal analysis techniques. TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the composition of the final residue. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions. iastate.edu

For organosilicon compounds, thermal analysis can elucidate the mechanisms of their thermal conversion into ceramics. acs.org The treatment of materials with organosilicon compounds can lead to endothermic effects due to water release and exothermic effects associated with the cleavage of organic radicals. researchgate.net The thermal stability of coatings derived from organosilanes can be verified using TGA, with some coatings showing stability up to 350–425 °C. researchgate.net

TechniqueInformation ProvidedApplication for Organosilanes
Thermogravimetric Analysis (TGA) Mass change vs. temperatureDecomposition temperature, thermal stability, residue composition. researchgate.net
Differential Scanning Calorimetry (DSC) Heat flow vs. temperatureMelting point, glass transition, crystallization behavior. iastate.edu

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition characteristics of materials. In the context of this compound and its derivatives, TGA provides critical insights into their behavior at elevated temperatures, which is essential for determining their processing parameters and service limits in various applications. While specific TGA data for this compound is not extensively available in public literature, the thermal stability can be inferred from the analysis of structurally related organosilanes, particularly cyano-functionalized silanes and siloxanes.

The thermal stability of silane compounds is significantly influenced by the nature of the organic substituents attached to the silicon atom. Generally, the bond strength between silicon and the organic group, as well as the proximity of functional groups to the silicon atom, dictates the onset of thermal decomposition.

Research into the thermal degradation of various silane coupling agents has established a general order of thermal stability. Gamma-substituted silanes, where the functional group is separated from the silicon atom by a three-carbon propyl chain, typically exhibit good thermal stability. This structural motif is present in this compound, suggesting a degree of thermal robustness. Studies on bridged aromatic silanes have shown they possess greater thermal stability than gamma-substituted alkylsilanes. researchgate.net

The decomposition of siloxane-based cyanate (B1221674) ester elastomers, which also contain cyano functionalities, reveals that significant mass loss for these materials occurs at approximately 450°C. researchgate.net This indicates that the cyano group, when incorporated into a siloxane network, can be stable to relatively high temperatures. However, the thermal degradation of polysilalkylenesiloxanes is noted to be more complex than that of polydimethylsiloxane (B3030410) (PDMS), with degradation proceeding primarily through random chain scission of the polymer backbone. strath.ac.uk

The following table provides a qualitative comparison of the relative thermal stability of different classes of organosilanes, which helps in contextualizing the expected behavior of this compound.

Silane TypeRelative Position of SubstituentGeneral Thermal Stability
Alpha-substitutedR-Si-X₃Lower
Beta-substitutedR-CH₂-Si-X₃Moderate
Gamma-substitutedR-CH₂CH₂CH₂-Si-X₃High
Aromatic-substitutedAr-Si-X₃Very High

Table 1: Relative Thermal Stability of Organosilanes Based on Substituent Position. This table illustrates the general trend in thermal stability for organosilanes. The stability increases as the organic functional group is moved further from the silicon atom, with aromatic silanes generally exhibiting the highest thermal stability. gelest.com

In a typical TGA experiment for a compound like this compound, one would expect to observe an initial weight loss at lower temperatures corresponding to the volatilization of any residual solvents or low molecular weight impurities. The primary decomposition step would likely involve the cleavage of the Si-C and C-N bonds, as well as potential reactions involving the chloro groups on the silicon atom. The analysis of the evolved gases during the TGA experiment, often performed using a coupled mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR), would provide detailed information about the decomposition products and the underlying degradation mechanisms. For instance, in the thermal degradation of a silane primer, evolved gas analysis identified C-H containing compounds, CO₂, and CO as primary decomposition products. mdpi.com

The composition of the final residue at the end of the TGA run, typically a ceramic-like material such as silicon carbide, silicon nitride, or silicon carbonitride, can also be determined. The percentage of this ceramic yield is a critical parameter for applications requiring high-temperature performance, such as in the formation of preceramic polymers.

While awaiting specific experimental data for this compound, the existing body of research on related organosilanes provides a solid foundation for predicting its thermal behavior. It is anticipated that its gamma-substitution pattern would afford it reasonable thermal stability, making it a candidate for applications where thermal processing or high-temperature exposure is a factor.

Computational Approaches to Elucidating 2 Cyanoethylmethyldichlorosilane Behavior

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-cyanoethylmethyldichlorosilane. These methods provide detailed information about the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Spectroscopic Prediction and Reaction Pathways

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. By approximating the electron density, DFT can accurately predict a range of molecular properties.

Spectroscopic Prediction: One of the key applications of DFT is the prediction of vibrational spectra (infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. q-chem.com For this compound, DFT calculations can predict the characteristic vibrational frequencies for its functional groups. These theoretical spectra are invaluable for interpreting experimental data and identifying the compound.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretching2240 - 2260
Si-ClAsymmetric Stretching550 - 600
Si-ClSymmetric Stretching450 - 500
C-H (Alkyl)Stretching2850 - 3000
Si-CStretching600 - 800

Note: These are representative values based on DFT calculations of similar organosilicon compounds and may vary depending on the specific level of theory and basis set used.

Reaction Pathways: DFT is also a powerful tool for exploring the mechanisms of chemical reactions. acs.org For this compound, a primary reaction of interest is its hydrolysis, where the two chlorine atoms are replaced by hydroxyl groups. DFT calculations can map out the potential energy surface for this reaction, identifying transition states and intermediates. researchgate.net Studies on the hydrolysis of other chlorosilanes have shown that the reaction can proceed through a stepwise mechanism, often involving the coordination of water molecules to the silicon center. researchgate.net The presence of the cyanoethyl group can influence the reactivity of the Si-Cl bonds through electronic effects, a factor that can be quantified using DFT.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of a large ensemble of molecules and their interactions over time. acs.orgtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For this compound, MD simulations can provide insights into its bulk properties, such as density and viscosity, as well as its interactions with other molecules or surfaces. For instance, if this silane (B1218182) is considered for use as a surface modifying agent, MD simulations could model its adsorption onto a silica (B1680970) surface. acs.org These simulations can reveal the preferred orientation of the molecule on the surface, the nature of the intermolecular forces at play (e.g., hydrogen bonding, van der Waals interactions), and the dynamics of the self-assembly process to form a monolayer. acs.orgtandfonline.com The cyano group, with its significant dipole moment, would be expected to play a crucial role in these intermolecular interactions.

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

Interacting SpeciesType of InteractionSignificance
Another this compound MoleculeDipole-dipole (C≡N group), van der WaalsInfluences bulk liquid properties like boiling point and viscosity.
WaterHydrogen bonding (with C≡N), Hydrolysis of Si-ClDetermines solubility and reactivity in aqueous environments.
Hydroxylated Surface (e.g., Silica)Hydrogen bonding, Covalent bond formation (Si-O-Surface)Governs its utility as a coupling agent or for surface modification.

In Silico Mechanistic Predictions and Validation

The term in silico refers to computational studies that predict and analyze biological or chemical systems. In the context of this compound, in silico methods can be used to predict its reactivity and the mechanisms of its reactions, with subsequent experimental work serving to validate these predictions.

Computational studies on related chlorosilanes have elucidated detailed reaction mechanisms, such as their thermal decomposition and hydrolysis. researchgate.netacs.org For instance, the hydrolysis of dichlorosilanes is known to proceed via the formation of silanols, which can then condense to form siloxanes. wikipedia.org Computational models can predict the reaction barriers for these steps, providing a quantitative measure of their feasibility. acs.org

The validation of these in silico predictions is a critical component of the scientific process. For example, a predicted reaction mechanism can be validated by comparing the computationally predicted spectroscopic signatures of intermediates with those observed experimentally using techniques like in-situ infrared spectroscopy. Similarly, predicted reaction kinetics can be compared with experimentally measured reaction rates under various conditions. The synergy between computational prediction and experimental validation provides a robust framework for understanding the chemical behavior of complex molecules like this compound.

Applications of 2 Cyanoethylmethyldichlorosilane in Advanced Materials Science and Engineering

Polymeric Materials and Composites

The bifunctional nature of 2-Cyanoethylmethyldichlorosilane allows it to be a important component in the synthesis and modification of a wide range of polymeric materials and composites.

Synthesis of Specialized Silicone Polymers with Tunable Characteristics

This compound serves as a key monomer in the synthesis of specialized silicone polymers, known as poly(cyanoethylmethylsiloxane)s. The incorporation of the cyanoethyl group along the polysiloxane backbone imparts unique and tunable characteristics to the resulting polymer.

The primary method for synthesizing these polymers is through the hydrolytic polycondensation of this compound, often in conjunction with other dichlorosilanes like dimethyldichlorosilane to control the concentration of cyano-functional groups. nih.gov The process involves the hydrolysis of the chloro-silyl groups to form reactive silanols, which then undergo condensation to form the siloxane (Si-O-Si) backbone. nih.gov

The presence of the polar nitrile (C≡N) group has several significant effects on the polymer's properties:

Increased Polarity and Dielectric Permittivity: The cyano groups significantly increase the polarity of the otherwise nonpolar polydimethylsiloxane (B3030410) (PDMS) backbone. This leads to a substantial increase in the dielectric permittivity of the material. Research on related cyanopropyl-functionalized silicones has shown that the dielectric permittivity can be increased from a baseline of ~2.4 for standard PDMS to as high as 6.5 by incorporating approximately 23% of cyanopropyl repeating units.

Tunable Refractive Index: The introduction of the cyanoethyl group also modifies the refractive index of the silicone polymer, allowing for the creation of optical materials with specific light-handling properties.

Enhanced Solvent Resistance: The increased polarity improves the polymer's resistance to nonpolar solvents, which typically cause significant swelling in standard silicones.

Thermal Stability: While the fundamental thermal stability of the siloxane backbone is retained, the nature of the organic substituent can influence degradation pathways.

These tunable characteristics make cyano-functionalized silicones valuable for applications such as dielectric elastomers, which require materials that can change shape in response to an electric field, and as specialized stationary phases in chromatography.

Table 1: Effect of Cyano-Functionalization on Silicone Polymer Properties (Illustrative Data)
PropertyStandard PDMSCyanopropyl-Functionalized Silicone (23% CN)
Dielectric Permittivity (ε)~2.4~6.5
Refractive Index~1.40Increased
Solvent Swelling (in Toluene)HighReduced

Role as a Coupling Agent in Silicone Resin Formulations

In composite materials, a strong interface between the polymer matrix and inorganic fillers is crucial for achieving desired mechanical and thermal properties. This compound can function as a coupling agent in silicone resin formulations, particularly those containing inorganic fillers like silica (B1680970), alumina (B75360), or glass fibers. sisib.comsinosil.com

The mechanism involves a dual-reaction process:

The dichlorosilyl group of the silane (B1218182) reacts with hydroxyl groups (-OH) present on the surface of the inorganic filler. sisib.com This reaction, upon hydrolysis, forms stable covalent siloxane (Si-O-Si) bonds between the silane and the filler.

The cyanoethyl group, being polar, can then interact with the silicone resin matrix through dipole-dipole interactions or can be chemically incorporated into the polymer network.

This molecular bridge enhances the compatibility between the hydrophilic filler surface and the more hydrophobic polymer matrix. This leads to improved dispersion of the filler within the resin, reduces agglomeration, and strengthens the interfacial adhesion. sinosil.com The benefits of using such a coupling agent include improved mechanical strength, enhanced electrical properties, and better resistance to moisture ingress at the filler-matrix interface. sinosil.com

Enhancement and Reinforcement in Filler-Rubber Compounds

The reinforcement of elastomers, such as nitrile butadiene rubber (NBR), with inorganic fillers like silica is a common practice to improve their mechanical properties. researchgate.netmdpi.com However, the polar nature of silica leads to strong filler-filler interactions and poor compatibility with the less polar rubber matrix, which can result in poor dispersion and suboptimal reinforcement.

This compound, or its derivatives, can be used to pre-treat the silica filler or be added during the compounding process. The interaction is similar to its role in silicone resins: the silane chemically bonds to the silica surface, while the cyanoethyl group improves the interaction with the polar acrylonitrile (B1666552) groups within the NBR matrix. scielo.br This enhanced compatibility leads to several improvements in the final rubber compound:

Improved Filler Dispersion: Better dispersion of silica particles within the rubber matrix prevents the formation of large agglomerates that can act as failure points. tsijournals.com

Increased Crosslink Density: The silane can facilitate a stronger bond between the filler and the polymer chains, contributing to a more effectively crosslinked network. tsijournals.com

Enhanced Mechanical Properties: Studies on NBR composites have shown that the use of silane coupling agents with fillers leads to a significant increase in tensile strength, modulus, and tear resistance. researchgate.netmdpi.com

Better Dynamic Performance: Improved filler-rubber interaction reduces internal friction, which can lead to lower heat buildup and improved performance in dynamic applications.

Table 2: Impact of Silane Treatment on NBR/Silica Composite Properties (General Trends)
PropertyUnfilled NBRNBR + Untreated SilicaNBR + Silane-Treated Silica
Tensile StrengthLowModerateHigh
100% ModulusLowModerateHigh
Filler DispersionN/APoorGood
Crosslink DensityLowModerateHigh

Surface Science and Interface Engineering

The high reactivity of the dichlorosilyl group makes this compound a powerful tool for modifying the surface chemistry of various materials, enabling precise control over interfacial properties.

Surface Modification of Diverse Substrates (e.g., Glass, Metals, Polymers)

This compound can be used to form self-assembled monolayers (SAMs) or thin polymeric films on a variety of substrates that possess surface hydroxyl groups, such as glass, silicon wafers, and certain metal oxides (e.g., aluminum oxide). The process, known as silanization, involves the reaction of the dichlorosilyl groups with the surface -OH groups, creating stable, covalent Si-O-Substrate bonds.

This surface modification imparts the properties of the cyanoethyl group to the substrate:

Altered Wettability: The introduction of the polar cyano groups can alter the surface energy and wettability of the substrate, making it more hydrophilic than an untreated or alkyl-silanized surface.

Adhesion Promotion: The functionalized surface can act as an adhesion promoter for subsequent layers of polar polymers, coatings, or adhesives. sisib.comgoogle.comsinosil.com This is critical in applications like microelectronics and composite manufacturing where strong interfacial bonding is required. google.com

Platform for Further Functionalization: The nitrile group itself can be chemically modified (e.g., through hydrolysis to a carboxylic acid or reduction to an amine), providing a versatile platform for the subsequent attachment of other molecules, including biomolecules.

Functionalization of Porous Silicon Films and Particles

Porous silicon (PSi) is a nanostructured material with a vast internal surface area, making it a highly attractive platform for chemical sensors and biomedical devices. polito.itescholarship.org However, freshly etched PSi surfaces are reactive and unstable. Surface functionalization is essential to stabilize the material and impart specific chemical selectivity. researchgate.netmdpi.com

This compound can be used to functionalize the surface of PSi. The silanization reaction proceeds within the porous network, covalently attaching the cyanoethylmethylsilyl groups to the pore walls. This modification can serve several purposes in sensor applications:

Stabilization: The silane layer protects the underlying silicon from oxidation and degradation in aqueous or harsh chemical environments. mdpi.com

Tuning Surface Interactions: The polar cyano-terminated surface can selectively interact with specific analyte molecules through dipole-dipole or hydrogen bonding interactions. This selectivity is the basis for its use in chemical sensors. polito.itresearchgate.net For example, the change in the optical (e.g., photoluminescence) or electrical properties of the functionalized PSi upon exposure to a target analyte can be measured to detect its presence and concentration. polito.itresearchgate.net

Control of Permeability: In some sensor designs, the functional layer can act as a gatekeeper, controlling the diffusion of analytes into the porous structure. escholarship.org

The ability to tailor the surface chemistry of porous silicon using molecules like this compound is a key enabler for the development of next-generation, high-sensitivity, and selective sensing devices. mdpi.com

Modification of Inorganic Nanoparticles (e.g., Silica, Alumina)

The surface modification of inorganic nanoparticles is critical for their successful integration into polymer nanocomposites, as it enhances dispersion and interfacial adhesion between the inorganic and organic phases. researchgate.net Silanization, a process involving the attachment of silane groups to surfaces, is a common method to achieve this functionalization. researchgate.net

The dichlorosilane (B8785471) group of this compound can react with hydroxyl groups present on the surface of inorganic nanoparticles like silica (SiO₂) and alumina (Al₂O₃). This reaction forms strong, covalent Si-O-metal bonds, effectively grafting the silane onto the nanoparticle surface. The attached cyanoethyl group imparts a polar character to the nanoparticle surface. This modification is crucial for improving the dispersion of nanoparticles within polar polymer matrices, preventing agglomeration, and enhancing the mechanical and thermal properties of the resulting nanocomposite material. researchgate.net

Table 1: Effects of Silanization on Inorganic Nanoparticles

PropertyBefore ModificationAfter Modification with this compound
Surface Chemistry Hydrophilic (hydroxyl groups)Hydrophobic/Organophilic with polar functionality (cyano groups)
Dispersion in Organic Polymers Poor, tendency to agglomerateImproved, stable dispersion
Interfacial Adhesion Weak van der Waals forcesStrong covalent bonding
Composite Mechanical Strength Sub-optimalEnhanced due to better stress transfer

This table illustrates the conceptual benefits of using a cyano-functionalized silane for nanoparticle modification based on established principles of silanization. researchgate.net

Pore Sealing and Functionalization of Low-k Dielectric Films

In the manufacturing of integrated circuits, low-dielectric constant (low-k) materials are used to insulate conductive copper pathways. mdpi.com These materials are often porous to achieve a lower dielectric constant. However, this porosity makes them susceptible to damage and penetration by chemicals and metal barrier materials during subsequent processing steps, which can degrade their insulating properties. mdpi.comnih.gov

Interactions with Cellulosic Materials and Wood for Property Enhancement

Cellulosic materials, such as wood, paper, and natural fibers, are rich in surface hydroxyl groups, making them inherently hydrophilic. ncsu.edu While this property is useful in some contexts, it also makes them prone to water absorption, swelling, and microbial degradation. Chemical modification is employed to impart hydrophobicity and improve dimensional stability.

This compound can be used to modify these surfaces. The dichlorosilane group reacts with the hydroxyl groups of the cellulose (B213188) backbone, creating stable covalent bonds. This process grafts the organosilane molecule onto the fiber surface. The methyl group provides a degree of hydrophobicity, reducing the material's affinity for water. The cyano group introduces a polar functionality that can alter the surface's interaction with various adhesives, coatings, or polymer matrices. researchgate.net This modification can lead to enhanced mechanical properties, increased resistance to moisture, and improved compatibility in wood-plastic composites. ncsu.edu

Adhesion, Sealants, and Coatings Technologies

Silane coupling agents and adhesion promoters are essential components in modern adhesives, sealants, and coatings, ensuring durable bonds between organic polymers and inorganic substrates like glass, metal, and minerals. gelest.comresearchgate.net These agents form a chemical bridge at the interface, improving adhesion, mechanical strength, and environmental resistance. evonik.com

This compound can function as a key intermediate in the synthesis of adhesion promoters or be used directly as a surface primer. When applied to an inorganic substrate, its dichlorosilane group hydrolyzes and condenses to form a polysiloxane layer that is covalently bonded to the substrate. researchgate.net The upward-facing cyanoethyl groups can then interact with the organic adhesive or coating resin through dipole-dipole interactions or by participating in curing reactions, depending on the formulation. google.com The presence of the cyano group can specifically enhance adhesion to polar polymers. This dual reactivity makes it an effective component for improving the performance and durability of sealant and adhesive joints in construction and automotive applications. ulbrich.cz

Chromatographic Separation Technologies

In gas chromatography (GC), the separation of components in a mixture is achieved based on their differential partitioning between a mobile gas phase and a stationary phase coated on the inside of a column. libretexts.org The chemical nature of the stationary phase is the most critical factor determining the selectivity and elution order of analytes. libretexts.orgyoutube.com

Stationary phases with cyano functional groups are classified as polar phases. The cyano group's strong dipole moment allows it to interact with polarizable and polar analytes through dipole-dipole and dipole-induced dipole interactions. This compound serves as a monomer for the synthesis of polysiloxane-based stationary phases. Through polymerization, a silicone polymer with pendant cyanoethyl groups is formed. These cyano-functionalized polysiloxanes are then coated and chemically bonded to the inner wall of fused silica capillary columns. youtube.com

The resulting stationary phases, often referred to as "cyano-phases," exhibit unique selectivity, particularly for the separation of unsaturated compounds, isomers, and compounds with polar functional groups like fatty acid methyl esters (FAMEs) and chlorinated dioxins. youtube.com The polarity of the phase can be tailored by controlling the percentage of cyano-containing monomers in the polymer backbone. chromatographyonline.com

Table 2: Classification of GC Stationary Phases by Polarity

PolarityCommon Functional GroupsExample PolymerTypical Analytes
Non-Polar Methyl, PhenylPolydimethylsiloxaneHydrocarbons, PCBs
Intermediate Polarity Phenyl, Cyano Phenyl Cyanopropyl PolysiloxaneSteroids, Pesticides
Polar Cyano , Polyethylene GlycolBiscyanopropyl PolysiloxaneFatty Acid Methyl Esters (FAMEs)

This table provides a general classification of GC stationary phases to contextualize the role of cyano-functionalized silanes. youtube.comyoutube.comchromatographyonline.com

Capillary electrochromatography (CEC) is a hybrid separation technique that combines the high efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. nih.gov Instead of being packed with particles, monolithic columns consist of a single, continuous porous rod of separation media, which can be prepared directly inside a capillary. nih.gov

This compound can be used in the preparation of silica-based monolithic columns. In a typical synthesis, a precursor solution containing a tetramethoxysilane (B109134) (TMOS) and an organofunctional silane like this compound is introduced into a capillary and undergoes a sol-gel process. The co-polymerization of the two silanes results in a porous silica monolith whose surface is functionalized with cyanoethyl groups.

The cyano groups modify the surface chemistry of the silica monolith, influencing both the reversed-phase retention of analytes and the electroosmotic flow (EOF) through the column. This approach allows for the creation of columns with tailored selectivity for separating a wide range of neutral and charged molecules, including proteins and other biomolecules. nih.gov

Electrochemical Device Components and Electrolyte Formulations

While direct research on this compound in electrochemical applications is not extensively documented in the provided results, the broader class of organosilanes, particularly those with cyano groups, is recognized for its potential in enhancing battery performance. For instance, (2-cyanoethyl)triethoxysilane has been investigated as an electrolyte additive to improve the stability of silicon-based anodes in lithium-ion batteries. researchgate.net The presence of cyano groups and silicon-based structures can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling performance. researchgate.net

Electrolyte formulations for lithium-ion batteries are complex systems, typically comprising a lithium salt (e.g., LiPF6) dissolved in a mixture of organic carbonates like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). google.comgoogle.comnih.gov Additives play a critical role in tailoring the electrolyte properties to meet the demands of high-performance batteries, such as operating over a wide temperature range and maintaining stability at high voltages. google.comresearchgate.net Organosilane derivatives, in general, are explored as additives to reduce battery resistance and improve high-temperature performance. google.com The incorporation of functional groups, such as the cyanoethyl group in this compound, could potentially offer a means to modify the electrochemical properties of the electrolyte and the SEI layer.

The fundamental components of a lithium-ion battery electrolyte and their typical compositions are outlined in the table below.

ComponentExample MaterialsTypical ConcentrationPurpose
Lithium SaltLithium hexafluorophosphate (B91526) (LiPF6), Lithium perchlorate (B79767) (LiClO4), Lithium bis(oxalato)borate (LiBOB)0.8 - 1.2 MProvides Li+ ions for charge transport
SolventEthylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Dimethyl Carbonate (DMC), Propylene Carbonate (PC)Mixture (e.g., 3:7 v/v EC:EMC)Dissolves the lithium salt and facilitates ion movement
AdditivesVinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), (2-cyanoethyl)triethoxysilane (TCN)1-5 wt%Improves SEI formation, thermal stability, and overall performance

Advanced Organic Synthesis Intermediates

This compound serves as a valuable building block in the synthesis of more complex silicon-containing molecules, namely disilanes and oligosilanes, and as a silylating agent in various organic reactions.

Disilanes and oligosilanes are compounds containing one or more silicon-silicon bonds and are of significant interest in both industrial and synthetic chemistry. researchgate.netnih.govnih.gov They are key precursors for producing valuable materials like silicon carbide and have unique electronic and luminescent properties stemming from the σ-conjugation of the Si-Si bonds. researchgate.net

Recent advancements have focused on developing electrochemical methods for the synthesis of disilanes and oligosilanes from readily available chlorosilanes. researchgate.netnih.govnih.govchemrxiv.org This approach offers a milder and more chemoselective alternative to traditional methods like Wurtz coupling. nih.govnih.gov In this context, dichlorosilanes such as this compound can be utilized as coupling partners. For example, research has demonstrated the synthesis of a pentasilane (B14176424) by reacting a chlorodisilane with dichlorophenylmethylsilane. nih.govchemrxiv.org Similarly, this compound could be employed in such electrochemical cross-coupling reactions to generate novel, functionalized oligosilanes.

The general scheme for the electrochemical synthesis of disilanes involves the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates, which then react to form Si-Si bonds. nih.govnih.govosti.gov

Silylation is a widely used chemical process that involves replacing an active hydrogen atom in a molecule with a silyl group (e.g., -SiR₃). cfsilicones.comresearchgate.netregistech.comcolostate.edu This technique is fundamental in organic synthesis for protecting reactive functional groups like alcohols, amines, and carboxylic acids during multi-step reactions. cfsilicones.comthermofisher.com The resulting silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. registech.com

Chlorosilanes, including this compound, are a class of silylating agents. thermofisher.com The reactivity of a silylating agent is influenced by the nature of the groups attached to the silicon atom. The presence of the electron-withdrawing cyanoethyl group in this compound can modulate its reactivity as a silylating agent. While specific examples detailing the use of this compound as a silylation reagent are not prevalent in the provided search results, its chemical structure suggests its potential application in this area. The process of silylation typically involves the reaction of a compound containing an active hydrogen with the chlorosilane, often in the presence of a base to neutralize the HCl byproduct. researchgate.net

The table below summarizes common types of silylating agents and their applications.

Silylating Agent TypeExample ReagentCommon Applications
ChlorosilanesTrimethylsilyl (B98337) chloride (TMS-Cl)Protection of alcohols, amines, carboxylic acids
Silyl AmidesN,O-Bis(trimethylsilyl)acetamide (BSA)Derivatization for gas chromatography (GC) analysis
Silyl AzidesTrimethylsilyl azide (B81097) (TMS-N₃)Introduction of the azide functional group
Silyl TriflatesTrimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Silylation of hindered alcohols and ketones

Integration with Nanotechnology and Two-Dimensional Materials

The field of nanotechnology involves the manipulation of matter on an atomic and molecular scale, with applications spanning from medicine to electronics. wikipedia.orgiberdrola.com A key area within nanotechnology is the development and functionalization of two-dimensional (2D) materials. nih.goveuropean-mrs.comchalmers.se These materials, such as graphene, transition metal dichalcogenides (TMDs), and black phosphorus, consist of single or few atomic layers and possess remarkable electronic, optical, and mechanical properties. nih.govchalmers.seresearchgate.net

Chemical functionalization is a crucial strategy to tailor the properties of 2D materials, prevent their aggregation, and improve their processability. european-mrs.comchalmers.se This can be achieved through covalent or non-covalent interactions. chalmers.se Organosilanes are promising candidates for the covalent functionalization of 2D materials. The reactive chlorosilyl group in this compound can form covalent bonds with the surface of 2D materials that have suitable reactive sites. For instance, hydroxyl groups on the surface of exfoliated 2D materials can react with the dichlorosilane to form Si-O- a material linkage.

This covalent attachment of the this compound molecule can impart new functionalities to the 2D material. The cyanoethyl group can alter the surface energy, electronic properties, and dispersibility of the material in various solvents. european-mrs.com This functionalization can be critical for integrating 2D materials into various applications, including nanoelectronics, sensors, and composites. european-mrs.comresearchgate.net The ability to tune the properties of 2D materials through chemical modification with molecules like this compound opens up possibilities for creating novel hybrid materials with enhanced performance characteristics. nih.gov

Future Research Trajectories and Emerging Opportunities for 2 Cyanoethylmethyldichlorosilane

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 2-Cyanoethylmethyldichlorosilane involves the hydrosilylation of acrylonitrile (B1666552) with methyldichlorosilane, often using platinum-based catalysts. While effective, future research is geared towards developing more sustainable and economically viable synthetic routes.

Key areas of development include:

Green Chemistry Principles: Future synthetic methods will increasingly incorporate principles of green chemistry to minimize environmental impact. rsc.org This includes reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org Research into using bio-derived feedstocks for precursors like acrylonitrile is an active area, driven by the rising costs and environmental concerns associated with propylene-based production. pnnl.govosti.gov

Alternative Energy Sources: Mechanochemical processes, which use mechanical energy to induce reactions, offer a solvent-free and efficient alternative for synthesizing functionalized materials, including cyano-functionalized graphitic nanoplatelets from graphite (B72142) and acrylonitrile. mdpi.com This direct, solventless approach could be adapted for the synthesis of cyanoalkylsilanes.

Novel Reaction Media: The use of supercritical carbon dioxide (scCO₂) as a reaction medium for organosilicon synthesis is a promising "green" approach. researchgate.net Its unique properties can enhance reaction rates and selectivity, while simplifying product separation and catalyst recycling. Research has shown that scCO₂ can not only act as a solvent but also as a process activator in the synthesis of organosilicon compounds. researchgate.net

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of this compound. The focus of future research is on moving beyond traditional catalysts to systems that offer higher efficiency, better selectivity, lower cost, and reduced toxicity.

The hydrosilylation of acrylonitrile is catalyzed by various systems, with significant research focused on improving performance and cost-effectiveness.

Catalyst TypeDescriptionAdvantagesChallenges
Platinum-Based Catalysts Includes Speier's (H₂[PtCl₆]) and Karstedt's catalysts, which are highly effective for hydrosilylation. mdpi.comHigh activity and turnover numbers (TON). mdpi.comHigh cost, potential for side reactions, and catalyst instability leading to Pt(0) agglomeration. mdpi.com
Phosphine-Based Catalysts Tertiary phosphines, such as triphenylphosphine, have been shown to catalyze the reaction between acrylonitrile and methyldichlorosilane. google.comCan offer an alternative to platinum, potentially reducing costs.May require elevated temperatures and can lead to disproportionation side products. google.com
Copper-Based Catalysts Copper aluminate spinel catalysts have been developed for a two-step process to produce dichlorosilanes from silicon tetrachloride. researchgate.net Novel copper complexes are also used for the polymerization of acrylonitrile. mdpi.comLower cost compared to platinum. High selectivity and stability in certain processes. researchgate.netMay require multi-step processes or specific reaction conditions. researchgate.net
Photocatalysts UV-activated catalysts provide spatial and temporal control over the reaction, allowing for rapid curing at room temperature. mdpi.comHigh stability of reaction mixtures before irradiation; suitable for heat-sensitive components. mdpi.comNon-uniform curing in thick materials due to limited light penetration. mdpi.com

Future work will likely focus on developing catalysts with bulky ligands to enhance stability and selectivity, exploring non-platinum metal catalysts, and designing systems that operate under milder conditions. mdpi.com

Leveraging Advanced Analytical Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing new materials. Advanced analytical techniques are indispensable tools in this pursuit.

Computational Chemistry: Quantum mechanics, particularly Density Functional Theory (DFT), is increasingly used to model reaction pathways and transition states. nih.gov Such studies can elucidate the role of catalysts, predict the stereochemical outcomes of reactions, and explain the formation of byproducts, as demonstrated in studies on the disproportionation of methylchlorosilanes and the synthesis of cyano-substituted heterocycles. researchgate.netnih.gov

Spectroscopic Methods: In-situ spectroscopic techniques, such as FTIR and Raman spectroscopy, allow for real-time monitoring of reactions. nih.govrsc.org These methods provide valuable kinetic data and help identify transient intermediates, which are key to unraveling complex reaction mechanisms. For example, spectroscopy has been used to verify the successful grafting of silanes onto surfaces and to study the structure of the resulting materials. nih.govrsc.org

By combining computational and experimental approaches, researchers can gain a comprehensive picture of the reaction dynamics, leading to more rational catalyst design and process optimization.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

The ability to predict the properties of yet-to-be-synthesized molecules offers a significant advantage, saving time and resources. Computational methods are at the forefront of designing novel this compound derivatives with specific, desirable characteristics.

Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose. acs.org These models establish a mathematical correlation between the chemical structure of a compound and its physical properties.

QSPR Modeling Process:

Data Collection: A large dataset of organosilicon compounds with experimentally measured properties (e.g., boiling point, flash point, water solubility) is compiled. acs.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode structural information) are calculated for each compound in the dataset. acs.org

Model Building: Statistical methods, like stepwise regression, are used to select the most relevant descriptors and build a predictive model. acs.org

Validation: The model's accuracy is tested against a separate set of compounds not used in the training process. acs.org

Studies have shown that such models can predict various properties of organosilicon compounds with sufficient accuracy for screening purposes, although there is room for improvement in certain areas. nih.gov This predictive capability allows researchers to computationally screen virtual libraries of this compound derivatives and identify candidates with optimal properties for specific applications before committing to laboratory synthesis.

Property Estimation ProgramTarget PropertyPerformance Note
TEST (Toxicity Estimation Software Tool) Boiling Point, Melting PointShowed similar accuracy to other programs for boiling point and outperformed others for melting point. nih.gov
Molinspiration log KOW (n-octanol/water partition coefficient)Identified as one of the best-performing no-cost estimators for this property. nih.gov
WSKOWWIN Water SolubilityIdentified as one of the best-performing no-cost estimators for this property. nih.gov
Myers + Danner Technique Critical Temperature, Critical PressureA group contribution method specifically tailored for silicon-containing chemicals. molecularknowledge.com

Precise Control over Polymer Architecture and Functionalization for Advanced Materials

The bifunctional nature of this compound makes it an ideal monomer for creating complex polymer architectures. The dichlorosilyl group can undergo hydrolysis and condensation to form a polysiloxane backbone, while the cyanoethyl group provides a site for further functionalization or imparts specific properties like polarity.

Future research will focus on achieving precise control over polymer structure:

Hyperbranched Polymers (HBPs): Functional silanes are critical in the synthesis of HBPs, where they can act as multifunctional building blocks. mdpi.com The degree of branching, which dictates the polymer's properties, can be controlled by the choice of monomers and reaction conditions. mdpi.com

Surface Modification and Composites: As a coupling agent, this compound can bridge the interface between inorganic fillers and organic polymer matrices, enhancing the mechanical and thermal properties of the resulting composite materials. mdpi.comresearchgate.net The cyano group can improve compatibility with polar polymers like acrylonitrile butadiene styrene (B11656) (ABS). mdpi.com

Controlled Polymerization Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of well-defined polymers. mdpi.com Cyano-functionalized initiators or monomers can be incorporated to produce block copolymers and other advanced architectures with precise control over molecular weight and dispersity.

"Click Chemistry": This set of highly efficient and specific reactions provides a powerful tool for the post-polymerization functionalization of materials with silanes, enabling the creation of well-defined, functional surfaces. drexel.edu

Emerging Applications in Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli such as pH, light, or temperature, are a major frontier in materials science. The unique electronic properties and reactivity of the cyano group, combined with the versatility of siloxane chemistry, position this compound and its derivatives as key components in these advanced systems.

Fluorescent Sensors: The incorporation of cyano groups into silicon-centered structures can lead to materials with fluorescent properties. researchgate.net These have been investigated for their potential as chemical sensors, for example, in the detection of aromatic compounds like diphenylamine. researchgate.net

Stimuli-Responsive Drug Delivery: Silane (B1218182) functionalization is a universal strategy for modifying materials like Metal-Organic Frameworks (MOFs). nih.gov By grafting silanes onto the surface of MOFs, researchers have created nanovalve systems that can release a payload (e.g., a drug) in response to specific triggers like a change in pH, a crucial feature for targeted cancer therapy. nih.gov

Tunable Surface Properties: Polymers derived from functional silanes can be used to create coatings that control the surface energy and wetting properties of various substrates. nih.gov This can be harnessed to create surfaces that respond to environmental changes.

Electrolyte Additives: Cyano silanes are being explored as additives for battery electrolytes. They can form a stable protective film on electrode surfaces, suppressing electrolyte decomposition and improving battery performance, including cycle life and discharge capacity at high temperatures and voltages. cfsilicones.com

Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Fields

The unique properties of organosilicon compounds, such as thermal stability, biocompatibility, and chemical versatility, make them valuable in a wide array of scientific and technological fields. researchgate.netiust.ac.ir Research on this compound and related compounds is increasingly interdisciplinary.

FieldApplication of Functional Organosilicon Compounds
Materials Science Used as coupling agents in composites, as precursors for ceramics, and in the formulation of coatings, adhesives, and sealants with enhanced water repellency and thermal resistance. mdpi.comiust.ac.irwiley-vch.de
Biomedical Engineering Employed in drug delivery systems, for bioimaging, and as components of biocompatible materials. nih.govmdpi.comnih.gov The Si-O-Si bond is a key structural element in many organosilicon platforms for bioimaging. researchgate.net
Electronics Utilized as dielectric materials, insulators, and encapsulants for semiconductor devices due to their electrical insulating properties and stability. iust.ac.ir
Catalysis Serve not only as reagents but also as catalysts or catalyst supports in various chemical transformations, including polymerization and reduction reactions. researchgate.net
Agriculture Used as adjuvants with herbicides and fungicides to improve their effectiveness. wikipedia.org

The continued exploration of this compound at the intersection of chemistry, materials science, engineering, and medicine will undoubtedly lead to the development of new technologies and solutions to pressing global challenges.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-cyanoethylmethyldichlorosilane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a fume hood to prevent inhalation of toxic vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis, which may release HCl gas .
  • Storage : Store in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture. Use airtight containers to prevent degradation .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • Synthetic Route : Typically synthesized via the reaction of methyldichlorosilane with acrylonitrile under controlled conditions. Anhydrous solvents (e.g., toluene) and catalysts (e.g., platinum-based) are often used to enhance yield .
  • Intermediate Monitoring : Use gas chromatography (GC) or nuclear magnetic resonance (NMR) to track intermediates like dichlorosilane derivatives. Ensure stoichiometric ratios are optimized to minimize byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?

  • Methodological Answer :

  • Controlled Solvent Screening : Systematically test solvents (e.g., THF, hexane, DMF) under identical reaction conditions. Measure reaction rates via kinetic studies (e.g., UV-Vis spectroscopy for Si-Cl bond cleavage) .
  • Statistical Validation : Apply the Benjamini-Hochberg procedure to adjust for false discovery rates (FDR) when comparing multiple datasets, ensuring statistically significant differences are not due to chance .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound?

  • Methodological Answer :

  • Hydrolysis Kinetics : Conduct time-resolved FTIR or Raman spectroscopy to monitor Si-Cl and C≡N bond degradation in aqueous environments at varying pH levels (e.g., pH 4–10) .
  • Environmental Simulation : Use controlled humidity chambers to mimic real-world conditions. Quantify HCl release via titration or ion chromatography .

Q. How can researchers validate the purity of this compound in synthetic workflows?

  • Methodological Answer :

  • Analytical Triangulation : Combine GC-MS for volatile impurities, HPLC for non-volatile residues, and elemental analysis (EA) for C/N/Si ratios .
  • Reference Standards : Cross-validate results against certified reference materials (CRMs) or spectra from databases like PubChem .

Methodological Considerations for Data Integrity

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Multiple Testing Correction : Apply the Benjamini-Hochberg FDR control (α = 0.05) to prioritize significant results while maintaining statistical power .
  • Replication : Use triplicate experiments and independent validation cohorts to confirm activity trends .

Q. How can mixed-methods frameworks address gaps in silane reactivity studies?

  • Methodological Answer :

  • Qualitative-Quantitative Integration : Pair computational modeling (e.g., DFT for reaction pathways) with empirical kinetic data to reconcile theoretical and observed reactivity .
  • Bias Mitigation : Document researcher assumptions (e.g., solvent polarity effects) and use blinding protocols during data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.